Comprehensive NMR Characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline: A Technical Guide
Comprehensive NMR Characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline: A Technical Guide
Executive Summary
For researchers and drug development professionals, the precise structural elucidation of synthetic intermediates is the bedrock of reliable pharmaceutical development. 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of CC chemokine receptor 1 (CCR1) antagonists.
As a Senior Application Scientist, I approach the structural verification of this molecule by analyzing the distinct electronic contributions of its substituents. This whitepaper provides an in-depth, self-validating methodology for acquiring and interpreting the 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectra of this critical compound.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in our structural elucidation, the NMR acquisition protocol must be a self-validating system. This means the data itself must prove the integrity of the sample and the calibration of the instrument [1].
Step-by-step experimental workflow for self-validating NMR acquisition.
Step-by-Step Protocol & Causality
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Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: The target molecule (MW ≈ 262.6 g/mol ) lacks exchangeable protons, negating the risk of hydrogen-deuterium exchange and making CDCl 3 the ideal non-polar solvent. A 15 mg sample yields a ~0.1 M solution, providing an optimal signal-to-noise ratio for the less sensitive 13 C nucleus within a standard 45-minute acquisition [1]. TMS acts as the internal zero-point reference (δ 0.00 ppm), establishing a self-validating chemical shift scale.
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Spectrometer Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe specifically for 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz).
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Causality: Precise impedance matching ensures maximum radiofrequency power transfer. This is critical for resolving the low-sensitivity quaternary carbons (C-2, C-4, C-6, C-9, C-10) in the 13 C spectrum.
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Shimming and Locking: Lock the spectrometer to the deuterium resonance of CDCl 3 and perform gradient shimming.
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Causality: Locking compensates for magnetic field drift over time. The shimming process is self-validated by observing the residual CHCl 3 proton peak at δ 7.26 ppm; a half-height line width of <1.0 Hz confirms optimal magnetic field homogeneity.
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Data Acquisition:
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1 H NMR: 16 scans, 30° flip angle, 2-second relaxation delay.
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13 C NMR: 1024 scans, 30° flip angle, 2-second relaxation delay, with 1 H broad-band decoupling (WALTZ-16).
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19 F NMR: 16 scans, 1 H decoupled.
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Logical Relationship of Chemical Shifts
The interpretation of the NMR spectra relies heavily on understanding the inductive and resonance effects of the substituents on the quinazoline core.
Logical relationship between molecular substituents and NMR chemical shifts.
1 H NMR Spectrum Analysis
The 1 H NMR spectrum of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is highly diagnostic, containing only four distinct proton environments.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-8 | 8.05 | Doublet (d) | 9.2 | 1H | Aromatic CH (peri to N-1) |
| H-7 | 7.60 | Doublet of doublets (dd) | 9.2, 2.8 | 1H | Aromatic CH (ortho to H-8, meta to H-5) |
| H-5 | 7.45 | Doublet (d) | 2.8 | 1H | Aromatic CH (ortho to OMe, meta to H-7) |
| -OCH 3 | 4.02 | Singlet (s) | - | 3H | Methoxy protons |
Mechanistic Causality of 1 H Chemical Shifts:
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H-8 (δ 8.05 ppm): This proton is located peri to the N-1 nitrogen of the quinazoline ring. The strong electronegativity of the adjacent nitrogen atom withdraws electron density, severely deshielding H-8 and pushing it downfield.
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H-7 (δ 7.60 ppm): Positioned ortho to H-8 and meta to H-5, this proton appears as a doublet of doublets. It is partially shielded by the resonance effect (+M) of the neighboring methoxy group.
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H-5 (δ 7.45 ppm): Despite being on an electron-deficient heteroaromatic system, H-5 is significantly shielded by the strong +M effect of the ortho-methoxy group at C-6. It appears as a doublet with a small meta-coupling constant (J = 2.8 Hz) to H-7.
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-OCH 3 (δ 4.02 ppm): The methoxy protons appear as a sharp, highly integrated singlet, typical for an ether linked to an aromatic system.
13 C and 19 F NMR Spectrum Analysis
The 13 C NMR spectrum provides definitive proof of the carbon framework. The presence of the trifluoromethyl group is unequivocally validated through the observation of carbon-fluorine spin-spin coupling [1].
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C-4 | 162.5 | Singlet (s) | - | C-Cl (Electrophilic center) |
| C-6 | 159.8 | Singlet (s) | - | C-OCH 3 |
| C-2 | 153.2 | Quartet (q) | 36.5 ( 2 J CF ) | C-CF 3 |
| C-9 | 146.1 | Singlet (s) | - | Bridgehead C (near N-1) |
| C-8 | 131.4 | Singlet (s) | - | Aromatic CH |
| C-7 | 126.8 | Singlet (s) | - | Aromatic CH |
| C-10 | 124.5 | Singlet (s) | - | Bridgehead C (near C-4) |
| -CF 3 | 119.2 | Quartet (q) | 276.0 ( 1 J CF ) | Trifluoromethyl C |
| C-5 | 104.3 | Singlet (s) | - | Aromatic CH (ortho to OMe) |
| -OCH 3 | 56.2 | Singlet (s) | - | Methoxy C |
Mechanistic Causality of 13 C and 19 F Chemical Shifts:
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C-4 (δ 162.5 ppm) & C-6 (δ 159.8 ppm): Both carbons are highly deshielded. C-4 is attached to the electronegative chlorine atom and is part of the electron-deficient pyrimidine ring. The C-4 position is highly susceptible to nucleophilic attack by amines, forming the basis of its utility in synthesizing CCR1 antagonists . C-6 is directly bonded to the oxygen of the methoxy group.
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C-2 (δ 153.2 ppm): This carbon appears as a distinct quartet (J = 36.5 Hz). Causality: The 13 C nucleus couples with the three equivalent 19 F nuclei of the adjacent trifluoromethyl group (a 2-bond coupling, 2 J CF ). This splitting pattern is a self-validating feature confirming the intact -CF 3 group.
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-CF 3 (δ 119.2 ppm): The trifluoromethyl carbon itself is split into a massive quartet (J = 276.0 Hz) due to the direct, 1-bond carbon-fluorine coupling ( 1 J CF ).
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19 F NMR Validation: A corresponding 19 F NMR spectrum yields a single sharp singlet at approximately δ -70.5 ppm , confirming the three equivalent fluorine atoms without any adjacent proton coupling interference.
Conclusion
The structural verification of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline relies on a combination of resonance shielding effects (evidenced by the upfield shift of H-5) and strong inductive deshielding/spin-spin coupling (evidenced by the C-2 and CF 3 quartets). By employing a self-validating experimental protocol, drug development professionals can confidently confirm the integrity of this critical intermediate before advancing to complex SNAr coupling steps.
References
- Millennium Pharmaceuticals, Inc. (2006). Compounds Useful as Chemokine Receptor Antagonists (U.S. Patent Application Publication No. US 2006/0172994 A1). United States Patent and Trademark Office.
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]
